Cas no 1504-06-9 (3-Methyloxindole)

3-Methyloxindole Chemical and Physical Properties
Names and Identifiers
-
- 3-METHYLOXINDOLE 96
- (R,S)-3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyloxyindole
- 3-Methyl-2-oxindole
- 3-Methyloxindole
- 3-methyl-1,3-dihydroindol-2-one
- 3-Methyl-2-indolinone
- 3-methylindolin-2-one
- 1,3-Dihydro-3-Methyl-2H-indol-2-one
- 3-Methyl-2-oxindole,3-Methyloxindole
- 3-METHYLOXINDOLE 96
- 3-METHYLOXINDOLE 96%
- 3-Methyl-2-oxindole 96%
- 2H-Indol-2-one, 1,3-dihydro-3-methyl-
- 3-methyl-2,3-dihydro-1H-indol-2-one
- 3-methyl-1,3-dihydro-2H-indol-2-one
- 2H-Indol-2-one,1,3-dihydro-3-methyl-
- 3-Methyl-3H-indol-2-ol
- AKOS005203128
- FT-0651716
- MFCD04037370
- SCHEMBL260994
- SB66128
- UNII-M6O509COF9
- 1504-06-9
- CS-W018206
- NS00074027
- C02366
- D84199
- DTXSID30933933
- SY107448
- ATROXINDOLE
- Q-102635
- Z425452744
- 2-INDOLINONE, 3-METHYL
- M6O509COF9
- BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- HY-W017490
- 3-METHYL-2-INDOLINONE, (+/-)-
- 3-Methyl-2-oxindole, 96%
- CHEBI:17397
- AMY012
- AS-63074
- PD065646
- J70.978F
- 3-METHYL-1H-INDOL-2(3H)-ONE
- EN300-42061
- 1,3-Dihydro-3-methyl-2H-indol-2-one; 3-Methyl-2-indolinone;
-
- MDL: MFCD04037370
- Inchi: 1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)
- InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- SMILES: O=C1C([H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- Tautomer Count: 3
- Surface Charge: 0
- XLogP3: 1.3
Experimental Properties
- Color/Form: Grayish yellow powder.
- Density: 1.123±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 117-121 °C (lit.)
- Boiling Point: 279.3°Cat760mmHg
- Flash Point: 157.9°C
- Refractive Index: 1.554
- Solubility: Slightly soluble (11 g/l) (25 º C),
- Water Partition Coefficient: Insoluble in water.
- PSA: 29.10000
- LogP: 1.88020
- Solubility: Not determined
3-Methyloxindole Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
3-Methyloxindole Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
3-Methyloxindole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-5g |
3-Methyloxindole |
1504-06-9 | 97% | 5g |
¥273.0 | 2022-03-01 | |
abcr | AB206649-25 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 25g |
€393.30 | 2023-06-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-250mg |
3-Methyloxindole |
1504-06-9 | 250mg |
¥66.0 | 2021-09-08 | ||
abcr | AB206649-10 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 10g |
€204.10 | 2023-06-23 | |
Apollo Scientific | OR53155-5g |
3-Methyl-2-oxindole |
1504-06-9 | 97% | 5g |
£76.00 | 2025-02-20 | |
Enamine | EN300-42061-1.0g |
3-methyl-2,3-dihydro-1H-indol-2-one |
1504-06-9 | 95% | 1g |
$32.0 | 2023-05-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-1g |
3-Methyloxindole |
1504-06-9 | 97% | 1g |
¥96.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-25g |
3-Methyloxindole |
1504-06-9 | 25g |
¥1176.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-1g |
3-Methyloxindole |
1504-06-9 | 1g |
¥96.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031360-25g |
3-Methyloxindole |
1504-06-9 | 96% | 25g |
¥1367 | 2024-05-25 |
3-Methyloxindole Suppliers
3-Methyloxindole Related Literature
-
Moreshwar B. Chaudhari,Nirmala Mohanta,Akanksha M. Pandey,Madhusoodhanan Vandana,Krishanpal Karmodiya,Boopathy Gnanaprakasam React. Chem. Eng. 2019 4 1277
-
Xavier Companyó,Guillem Valero,Oriol Pineda,Teresa Calvet,Mercè Font-Bardía,Albert Moyano,Ramon Rios Org. Biomol. Chem. 2012 10 431
-
Giovanni Di Gregorio,Michele Mari,Silvia Bartolucci,Francesca Bartoccini,Giovanni Piersanti Org. Chem. Front. 2018 5 1622
-
4. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247
-
Wen-Fu Cheng,Ling-Yan Chen,Fang-Fang Xu,Wei-Yu Lin,Xinfeng Ren,Ya Li Org. Biomol. Chem. 2019 17 885
Additional information on 3-Methyloxindole
Recent Advances in the Study of 3-Methyloxindole (CAS: 1504-06-9) in Chemical Biology and Pharmaceutical Research
3-Methyloxindole (CAS: 1504-06-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile biological activities and potential therapeutic applications. Recent studies have shed light on its molecular mechanisms, synthetic pathways, and pharmacological properties, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on 3-Methyloxindole, providing a comprehensive overview of its current status in scientific research.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 3-Methyloxindole derivatives for enhanced bioactivity. The research team employed computational modeling and structure-activity relationship (SAR) analysis to design novel analogs with improved binding affinity to target proteins. Their findings demonstrated that specific substitutions at the 3-position of the oxindole core significantly increased the compound's inhibitory effects on key enzymatic pathways involved in inflammatory responses.
In the field of oncology, recent investigations have revealed the potential of 3-Methyloxindole as a scaffold for developing anticancer agents. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that certain 3-Methyloxindole derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspase pathways.
The synthetic chemistry of 3-Methyloxindole has also seen significant advancements. A novel catalytic asymmetric synthesis method was developed in 2023, enabling the production of enantiomerically pure 3-Methyloxindole derivatives with high yield and excellent stereoselectivity. This breakthrough, published in Angewandte Chemie, has important implications for the development of chiral pharmaceuticals based on the 3-Methyloxindole framework.
Pharmacokinetic studies of 3-Methyloxindole derivatives have progressed considerably, with recent research focusing on improving their metabolic stability and bioavailability. A 2024 study in Drug Metabolism and Disposition characterized the phase I and phase II metabolism of lead compounds, identifying key metabolic soft spots and guiding further structural modifications to enhance drug-like properties.
The therapeutic potential of 3-Methyloxindole extends beyond oncology, with emerging evidence suggesting its utility in neurodegenerative diseases. A groundbreaking 2023 study in ACS Chemical Neuroscience demonstrated that certain 3-Methyloxindole derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease, potentially through modulation of tau protein aggregation.
From a safety perspective, recent toxicological evaluations of 3-Methyloxindole derivatives have provided valuable data for future clinical development. A comprehensive 2024 assessment published in Regulatory Toxicology and Pharmacology established preliminary safety profiles for several lead compounds, identifying favorable therapeutic windows for further investigation.
In conclusion, the growing body of research on 3-Methyloxindole (1504-06-9) underscores its importance as a privileged scaffold in medicinal chemistry. The compound's structural versatility, combined with its diverse biological activities, positions it as a valuable template for developing novel therapeutic agents across multiple disease areas. Future research directions likely include further optimization of drug-like properties, expansion into additional therapeutic indications, and advancement of promising candidates into clinical trials.
1504-06-9 (3-Methyloxindole) Related Products
- 23210-22-2(3-Methyl-1-phenylindoline-2-one)
- 3680-28-2(7-Methylindolin-2-one)
- 3484-35-3(5-Methylindolin-2-one)
- 150544-04-0(6-Aminoindolin-2-one)
- 19501-89-4(3,3,7-Trimethylindolin-2-one)
- 3456-79-9(3-Phenyl-oxindole)
- 59-48-3(Oxindole)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

